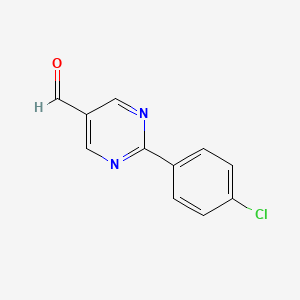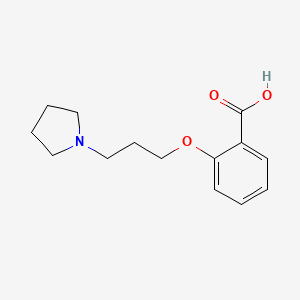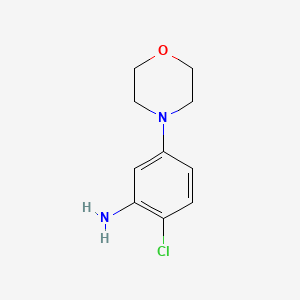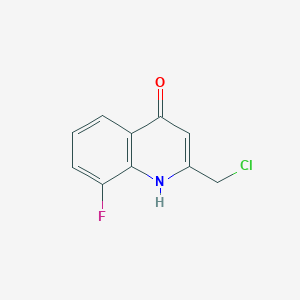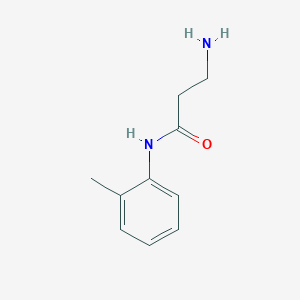![molecular formula C15H16N2 B1356504 [2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine CAS No. 92083-17-5](/img/structure/B1356504.png)
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine” is a chemical compound with the formula C₁₅H₁₆N₂ . It is also known as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their diverse biological activities . A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues has been prepared to probe the steric and electronic properties of the binding pocket of the MT (2) receptor .
Molecular Structure Analysis
The molecular structure of “[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine” can be viewed using Java or Javascript . The molecular formula is C₁₇H₁₄N₃O₂Cl .
Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The acetamide (6b) bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT (2)-subtype .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 119.1638 . The yield is 89%, and the melting point is 211–213°C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of structurally related compounds like (indol-2-yl)methanamines has been achieved with high enantiomeric excess using amino acid starting materials, coupled with a 9-phenyl-9-fluorenyl protecting group strategy. Conformational studies have been conducted to understand the stereochemical protecting properties of this group (Lood et al., 2015).
- New derivatives, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, have been synthesized, providing convenient intermediates for various disubstituted 1-(indolin-5-yl)methanamines, potentially useful for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Antimicrobial Applications
- Certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibit varying degrees of antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Visagaperumal et al., 2010).
Catalysis and Organic Synthesis
- Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state, indicating their utility in synthetic chemistry (Roffe et al., 2016).
- The novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from phenylacetic acid derivatives, has been reported, providing a straightforward synthetic procedure for generating a variety of substituted compounds (Schlosser et al., 2015).
Potential Anticancer Agents
- Indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, have been synthesized and shown potential as anticancer agents through SIRT1 inhibition, demonstrating promising action in prostate hyperplasia animal models (Panathur et al., 2013).
Anticonvulsant Properties
- Schiff bases of 3-aminomethyl pyridine, including N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine, have been synthesized and screened for anticonvulsant activity, with several compounds exhibiting seizures protection in various models (Pandey & Srivastava, 2011).
Direcciones Futuras
Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential .
Propiedades
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-8H,9-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZZJYNNQYICP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

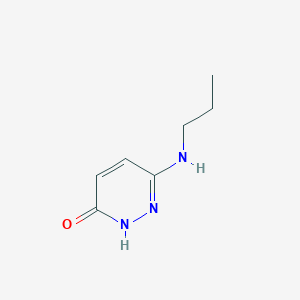
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
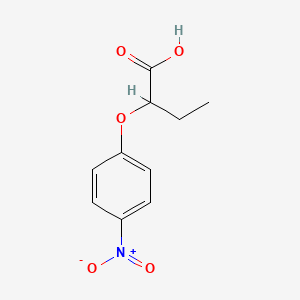
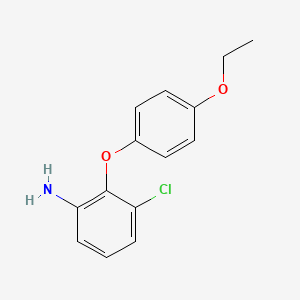
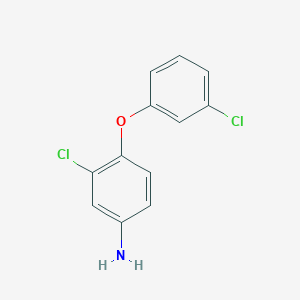
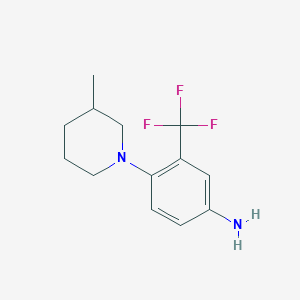
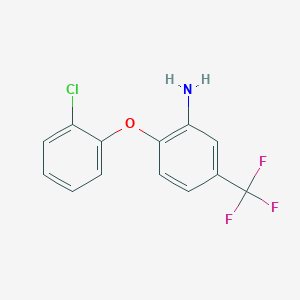
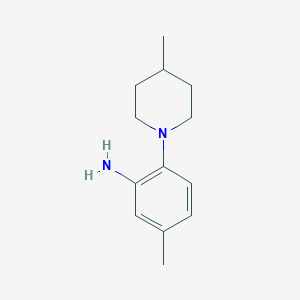
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
